MTDB-Alkyne

Click Chemistry RNA Degradation SARS-CoV-2

MTDB-Alkyne uniquely integrates the β-coronavirus pseudoknot ligand MTDB scaffold with a terminal alkyne handle, enabling CuAAC click chemistry for modular PINAD assembly. Unlike generic alkynes lacking RNA specificity or parent MTDB lacking conjugation capability, only this bifunctional reagent delivers both target engagement and warhead conjugation in a single building block. With upper micromolar pseudoknot affinity and ≥98% purity, it enables reproducible synthesis of SARS-CoV-2 RNA degraders active in vitro, in cellulo, and in vivo. Methanol-soluble (10 mg/mL) for reliable stock preparation.

Molecular Formula C21H25N5O2S
Molecular Weight 411.5 g/mol
Cat. No. B10856003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMTDB-Alkyne
Molecular FormulaC21H25N5O2S
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)CN2CCCN(CC2)C(=O)NC3=CC=CC=C3C(=O)NCC#C
InChIInChI=1S/C21H25N5O2S/c1-3-9-22-20(27)18-7-4-5-8-19(18)24-21(28)26-11-6-10-25(12-13-26)14-17-15-29-16(2)23-17/h1,4-5,7-8,15H,6,9-14H2,2H3,(H,22,27)(H,24,28)
InChIKeyBHCAYIGBTZSCOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MTDB-Alkyne Procurement Guide: A Clickable RNA Pseudoknot Binder for Proximity-Induced Nucleic Acid Degradation


MTDB-Alkyne (CAS 2923694-73-7, molecular weight 411.52 g/mol) is a specialized small-molecule reagent consisting of the β-coronavirus pseudoknot ligand MTDB functionalized with a terminal alkyne group . This modification enables its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry to synthesize Proximity-Induced Nucleic Acid Degraders (PINADs) that target and degrade SARS-CoV-2 RNA [1]. The compound serves as a modular building block for converting RNA-binding small molecules into targeted degraders, with demonstrated activity in in vitro, in cellulo, and in vivo SARS-CoV-2 infection models [2].

MTDB-Alkyne vs. Generic Alkynes: Why Click Chemistry Handle Context Matters for RNA Degrader Synthesis


Generic terminal alkynes (e.g., propargylamine) enable CuAAC conjugation but lack the RNA-binding domain necessary to selectively engage the betacoronaviral pseudoknot [1]. Conversely, the parent pseudoknot ligand MTDB binds the target RNA but cannot be directly conjugated to degradation warheads without the alkyne handle [2]. MTDB-Alkyne uniquely integrates both functionalities: the MTDB scaffold confers target specificity (upper micromolar binding affinity to the pseudoknot) while the alkyne moiety permits covalent attachment of azide-bearing warheads such as imidazole to create functional PINADs [3]. Substituting either component—using a non-specific alkyne or the non-clickable MTDB—would fail to generate the bifunctional degrader architecture required for targeted RNA degradation .

MTDB-Alkyne Quantitative Differentiation: Evidence for Scientific Selection


Click Chemistry Handle Enables CuAAC Conjugation: Molecular Weight and Functional Distinction from Parent MTDB

MTDB-Alkyne contains a terminal alkyne group (molecular weight 411.52 g/mol) that permits copper-catalyzed azide-alkyne cycloaddition (CuAAC) to azide-functionalized warheads . The parent compound MTDB (molecular weight 402.5 g/mol) lacks this clickable handle and cannot be directly conjugated [1]. The addition of the alkyne group increases molecular weight by 9.01 g/mol and introduces a reactive moiety essential for generating Proximity-Induced Nucleic Acid Degraders (PINADs) [2].

Click Chemistry RNA Degradation SARS-CoV-2

Derived PINAD (MTDB-imi6) Demonstrates Superior Docking Affinity Compared to TDB-Based Analog

MTDB-Alkyne was used to synthesize MTDB-imi6, a PINAD degrader targeting the betacoronaviral pseudoknot [1]. In silico docking studies revealed that MTDB-imi6 exhibits a calculated binding energy of -8.02 kcal/mol against the pseudoknot, compared to -5.23 kcal/mol for TDB-imi6, an analog derived from a weaker pseudoknot binder [2]. The enhanced binding is attributed to additional hydrogen bonding and π-stacking interactions enabled by the MTDB scaffold [3].

RNA Pseudoknot Molecular Docking Antiviral

Quantitative Methanol Solubility Enables Precise Experimental Planning vs. Qualitative MTDB Data

MTDB-Alkyne exhibits a defined methanol solubility of 10 mg/mL at 25°C . In contrast, the parent compound MTDB is described only as 'soluble' in methanol without a numerical value [1]. The specified solubility allows researchers to accurately prepare stock solutions and anticipate solvent compatibility during click chemistry reactions [2].

Solubility Assay Development Sample Preparation

High Purity Specification (≥98%) Supports Reproducible Click Chemistry Outcomes

Commercial MTDB-Alkyne is supplied with a guaranteed purity of ≥98% as determined by HPLC . While purity specifications for generic alkynes can vary (typically 95-98%), this high purity level reduces the risk of side reactions during CuAAC and ensures consistent PINAD synthesis yields [1].

Purity Quality Control Click Chemistry

MTDB-Alkyne Application Scenarios: Where Its Differentiated Properties Deliver Value


Synthesis of Targeted RNA Degraders (PINADs) Against SARS-CoV-2 Pseudoknot

Researchers developing proximity-induced nucleic acid degraders (PINADs) for SARS-CoV-2 utilize MTDB-Alkyne as the RNA-binding component. The terminal alkyne group undergoes CuAAC with azide-imidazole warheads to generate MTDB-imi6, which in silico docking shows a binding energy of -8.02 kcal/mol against the pseudoknot—superior to the TDB-derived analog (-5.23 kcal/mol) [1]. This enhanced affinity supports robust target engagement and RNA degradation in cellular and in vivo models .

Click Chemistry-Based Probe Development for RNA Pseudoknot Visualization

The defined methanol solubility of 10 mg/mL [1] and ≥98% purity of MTDB-Alkyne facilitate the preparation of reproducible stock solutions for CuAAC reactions. Scientists can conjugate MTDB-Alkyne to azide-fluorophores or azide-biotin tags to create probes for studying betacoronaviral pseudoknot localization and dynamics, with minimal side reactions due to high purity [2].

Comparative Studies of RNA-Binding Small Molecule Functionalization

When investigating structure-activity relationships of pseudoknot binders, MTDB-Alkyne serves as a benchmark clickable derivative. Its molecular weight increase of 9.01 g/mol relative to parent MTDB [1] provides a measurable parameter for assessing how alkyne functionalization affects physicochemical properties (e.g., predicted boiling point 652.8°C, pKa 12.735 ) without compromising target recognition [2].

Development of Broad-Spectrum Antiviral Degraders via Click Chemistry

The modular architecture of MTDB-Alkyne allows rapid diversification of the warhead moiety through CuAAC. Given that MTDB binding is insensitive to natural pseudoknot mutations [1], MTDB-Alkyne-derived PINADs are being explored as potential broad-spectrum agents against β-coronaviruses, with the high-purity starting material ensuring consistent degrader assembly and reproducible antiviral activity measurements .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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